m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
m-Tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety. The structure includes:
- A 3-(p-tolyl) substituent on the triazolo[4,5-d]pyrimidine ring, providing steric bulk and lipophilicity.
- A piperazine linker at position 7 of the triazolopyrimidine, enabling conformational flexibility.
- An m-tolyl methanone group attached to the piperazine, influencing electronic properties and binding affinity.
Its synthesis typically involves nucleophilic substitution on the triazolopyrimidine core, followed by piperazine functionalization and acylative coupling .
Properties
IUPAC Name |
(3-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-6-8-19(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)18-5-3-4-17(2)14-18/h3-9,14-15H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCGSMLROCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC(=C5)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to interact with various targets such as cdk2 and LSD1. These targets play crucial roles in cell cycle regulation and epigenetic modulation, respectively.
Mode of Action
For instance, compounds with a similar triazolo[4,5-d]pyrimidine core have been reported to inhibit CDK2, a key regulator of cell cycle progression.
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For instance, inhibition of CDK2 would affect the cell cycle, potentially leading to cell cycle arrest. Similarly, inhibition of LSD1 could impact gene expression by altering histone methylation patterns.
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. For instance, if it inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis. If it targets LSD1, it could alter gene expression patterns, potentially affecting cell differentiation and proliferation.
Biological Activity
The compound m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920178-32-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing on various studies and research findings to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. Its structure consists of a triazole-pyrimidine framework, which is known for conferring various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 920178-32-1 |
Anticancer Properties
Research indicates that compounds with similar triazole and pyrimidine moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazoles possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells . The presence of the p-tolyl and m-tolyl groups in the structure may enhance these effects due to their electronic properties.
Antimicrobial Activity
Compounds containing triazole rings are also noted for their antimicrobial properties. A study highlighted that certain triazole derivatives demonstrated effective antibacterial activity against pathogenic bacteria . The specific interactions of this compound with bacterial enzymes or membranes could be a focal point for further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-based compounds has been documented in various studies. These compounds often inhibit key inflammatory pathways, suggesting that this compound may also exhibit such properties .
Case Studies
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxicity of related triazole compounds against MCF-7 and Bel-7402 cell lines. Compounds similar to this compound showed IC50 values indicating potent activity against these cancer cells .
- Antimicrobial Testing : A series of triazole derivatives were tested for antibacterial efficacy. The results indicated that some derivatives exhibited significant inhibition zones against common pathogens, suggesting that the incorporation of the triazole moiety in this compound might confer similar antimicrobial properties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, compounds similar to m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.
A study highlighted that certain triazolo-pyrimidine derivatives led to G2/M phase arrest and induced apoptosis in HeLa cells at low concentrations (IC50 values of approximately 0.046 µM) . This suggests that the compound may act through mechanisms that disrupt cell cycle progression and promote cancer cell death.
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer progression and other diseases. In particular, the presence of the piperazine moiety can enhance binding affinity to target enzymes due to its ability to mimic natural substrates.
Research has shown that analogs of this compound can affect the phosphorylation of proteins involved in apoptosis pathways, indicating a mechanism by which they may exert their anticancer effects .
Case Study 1: Synthesis and Biological Evaluation
In a study published in Molecules, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer potential. The findings suggested that modifications to the core structure significantly influenced biological activity, with some compounds exhibiting high selectivity for cancer cells over normal cells .
Case Study 2: Inhibition of Cancer Cell Growth
Another investigation demonstrated that compounds containing similar triazolo-pyrimidine structures inhibited the growth of MCF-7 breast cancer cells. The IC50 values ranged from 5.90 µM to 63.66 µM depending on structural variations, underscoring the importance of molecular design in enhancing therapeutic efficacy .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone with key analogs:
Key Findings from Comparative Analysis:
The 4-methoxyphenyl group in introduces electron-donating properties, which may improve solubility but reduce membrane permeability .
Acetyl-substituted analogs (e.g., ) exhibit reduced steric bulk, which may compromise selectivity but improve synthetic yield .
Biological Activity Trends :
- Derivatives with dual functionalization (e.g., propargylamine in ) show promise in epigenetic regulation, suggesting that the target compound could be optimized for similar dual-target activity .
- Isomerization observed in triazolopyrimidine derivatives (e.g., ) highlights the importance of regiochemical control during synthesis to avoid inactive tautomers .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling and methanone functionalization. Key steps include:
- Nucleophilic substitution to attach the p-tolyl group to the triazolopyrimidine scaffold.
- Buchwald-Hartwig amination or Ullmann coupling for piperazine linkage under palladium catalysis .
- Purification via column chromatography or recrystallization to achieve >95% purity. Optimization tips: Use anhydrous solvents (e.g., DMF or THF), monitor reaction progress with TLC, and maintain inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm connectivity of the triazolopyrimidine, piperazine, and m-tolyl groups .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities and confirm three-dimensional conformation .
Q. How can researchers assess the purity and solubility of this compound for in vitro assays?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity .
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS) while monitoring precipitation. Solubility in organic solvents (e.g., ethanol, acetonitrile) is typically higher .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's target selectivity?
- Substituent variation : Systematically modify the m-tolyl or p-tolyl groups with electron-donating/withdrawing substituents (e.g., -OCH3, -F) and evaluate changes in binding affinity .
- Piperazine ring substitution : Replace piperazine with morpholine or thiomorpholine to assess impact on pharmacokinetics .
- Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (e.g., IC50 in cancer lines) to correlate structural changes with activity .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., incubation time, serum concentration) .
- Verify compound integrity : Re-test batches with HPLC and NMR to rule out degradation or isomerization .
- Control for off-target effects : Include negative controls (e.g., siRNA knockdown) and validate target engagement via Western blot or thermal shift assays .
Q. Which computational methods are suitable for predicting binding modes and optimizing affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., kinases) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions.
- QSAR modeling : Train models on analogs from public databases (e.g., ChEMBL) to predict optimal substituents for improved LogP and solubility .
Q. How can metabolic stability be enhanced without compromising target affinity?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., in methanone or piperazine) to slow CYP450-mediated oxidation .
- Steric shielding : Introduce bulky groups near metabolically vulnerable sites (e.g., triazole ring) to hinder enzyme access.
- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolite formation and adjust synthetic routes accordingly .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound's enzyme inhibition potency?
- Replicate experiments : Repeat assays under identical conditions (pH, temperature, substrate concentration).
- Compare kinetic parameters : Calculate Ki (inhibition constant) and kcat (turnover number) to differentiate competitive vs. non-competitive mechanisms .
- Cross-validate with orthogonal methods : Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What experimental controls are critical when evaluating this compound's cytotoxicity in heterogeneous cell populations?
- Dose-response normalization : Include staurosporine or doxorubicin as positive controls for apoptosis.
- Cell viability assays : Combine MTT, ATP-based luminescence, and live/dead staining to minimize false positives .
- Check for efflux pump activity : Use inhibitors (e.g., verapamil for P-gp) in multidrug-resistant cell lines .
Methodological Best Practices
Q. How can researchers validate target engagement in vivo for this compound?
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via ELISA) in plasma or tissue lysates.
- PET/CT imaging : Radiolabel the compound with 18F or 11C to track biodistribution and target binding .
- Genetic validation : Use CRISPR/Cas9 knockout models to confirm target dependency in disease phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
